molecular formula C12H20I2N2O2 B021418 3-Carboxy-1-methylpyridinium iodide ester with choline iodide CAS No. 108847-17-2

3-Carboxy-1-methylpyridinium iodide ester with choline iodide

Cat. No. B021418
M. Wt: 478.11 g/mol
InChI Key: YUYNXVIZIZJRRU-UHFFFAOYSA-L
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Description

3-Carboxy-1-methylpyridinium iodide is a chemical compound with the linear formula C7H8INO2. Its CAS number is 6138-42-7 and it has a molecular weight of 265.052 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Carboxy-1-methylpyridinium iodide is represented by the linear formula C7H8INO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Carboxy-1-methylpyridinium iodide are not well-documented .

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

As for future directions, it’s hard to say without more specific information on the applications and research involving 3-Carboxy-1-methylpyridinium iodide .

properties

IUPAC Name

trimethyl-[2-(1-methylpyridin-1-ium-3-carbonyl)oxyethyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.2HI/c1-13-7-5-6-11(10-13)12(15)16-9-8-14(2,3)4;;/h5-7,10H,8-9H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYNXVIZIZJRRU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)OCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910885
Record name 1-Methyl-3-{[2-(trimethylazaniumyl)ethoxy]carbonyl}pyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxy-1-methylpyridinium iodide ester with choline iodide

CAS RN

108847-17-2
Record name Pyridinium, 3-carboxy-1-methyl-, iodide, ester with choline iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108847172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-{[2-(trimethylazaniumyl)ethoxy]carbonyl}pyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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